molecular formula C14H21FN2O3S B5419882 N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide

N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide

Cat. No. B5419882
M. Wt: 316.39 g/mol
InChI Key: MXBAHKMWAFCUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, or programmed cell death, and its overexpression has been linked to various types of cancer. ABT-199 has shown promising results in preclinical and clinical studies as a potential therapy for hematological malignancies.

Mechanism of Action

BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, mimicking the structure of pro-apoptotic proteins and displacing them from the binding site. This leads to the activation of apoptosis and the death of cancer cells that are dependent on BCL-2 for survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. However, this compound can also cause adverse effects in normal cells that express BCL-2, such as platelets and lymphocytes. This can result in thrombocytopenia and immunosuppression, which are the most common side effects of this compound treatment.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2, which allows for the specific targeting of cancer cells. However, this compound also has limitations, such as its potential to cause off-target effects in normal cells and its limited efficacy in cancers that are not dependent on BCL-2 for survival.

Future Directions

There are several future directions for the development of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide and related compounds. One potential direction is the combination of this compound with other targeted therapies or chemotherapy agents to improve its efficacy and reduce the risk of resistance. Another direction is the identification of biomarkers that can predict response to this compound and guide patient selection for treatment. Additionally, the development of next-generation BCL-2 inhibitors with improved selectivity and reduced toxicity is an area of active research.

Synthesis Methods

The synthesis of N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide involves several steps, including the reaction of 4-(2-fluorobenzyl)morpholine with 2-chloro-N-(4-nitrophenyl)methanesulfonamide to form the intermediate N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}-2-nitrobenzenesulfonamide. This intermediate is then reduced to the final product, this compound, using palladium on carbon as a catalyst.

Scientific Research Applications

N-{2-[4-(2-fluorobenzyl)morpholin-2-yl]ethyl}methanesulfonamide has been extensively studied in preclinical and clinical settings as a potential therapy for hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

properties

IUPAC Name

N-[2-[4-[(2-fluorophenyl)methyl]morpholin-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3S/c1-21(18,19)16-7-6-13-11-17(8-9-20-13)10-12-4-2-3-5-14(12)15/h2-5,13,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAHKMWAFCUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CN(CCO1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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